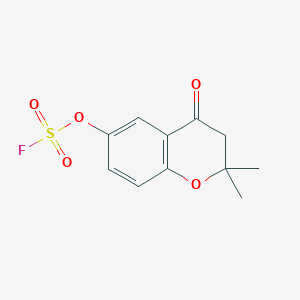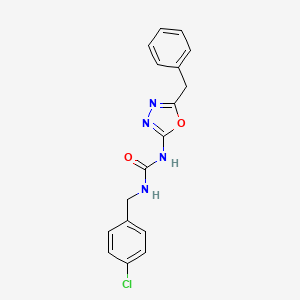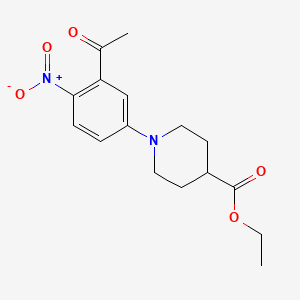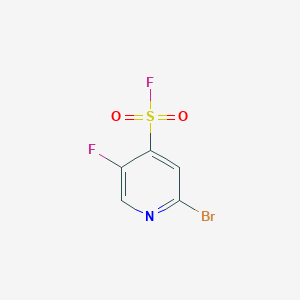
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene is a synthetic compound with the molecular formula C11H11FO5S and a molecular weight of 274.26 g/mol. It belongs to the class of chromenes, which are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to an oxygen-containing pyran ring . Chromenes and their derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene involves the introduction of a fluorosulfonyloxy group to the chromene scaffold. One common method is the reaction of 2,2-dimethyl-4-oxo-3H-chromene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反応の分析
Types of Reactions
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromene scaffold can be oxidized to form corresponding chromanones or chromanols.
Reduction Reactions: The carbonyl group in the chromene ring can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted chromenes with various functional groups.
Oxidation Reactions: Formation of chromanones or chromanols.
Reduction Reactions: Formation of hydroxyl derivatives of chromenes.
科学的研究の応用
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
作用機序
The mechanism of action of 6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The chromene scaffold itself can interact with various cellular targets, contributing to its diverse pharmacological activities .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-2H-chromene: A parent compound with similar structural features but lacking the fluorosulfonyloxy group.
4H-Chromene: Another chromene derivative with a different substitution pattern.
2H-Chromene: A closely related compound with a different hydrogenation state.
Uniqueness
6-Fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
IUPAC Name |
6-fluorosulfonyloxy-2,2-dimethyl-4-oxo-3H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c1-11(2)6-9(13)8-5-7(17-18(12,14)15)3-4-10(8)16-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZDRVTZKEXPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)OS(=O)(=O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)
![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)
![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)

![8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2388154.png)


![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2388163.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)
![(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2388166.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
